3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Overview
Description
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring, a bromophenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.
Quinoline core synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring and the quinoline core suggests potential activity against various biological targets, including enzymes and receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the conjugated system.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
The uniqueness of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of the oxadiazole ring, bromophenyl group, and fluorine atom, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJYRGHJFPRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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